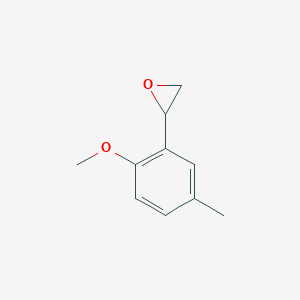

![molecular formula C23H25N7O B2382534 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097928-99-7](/img/structure/B2382534.png)

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Activity and Heterocyclic Compound Synthesis

Research highlights the utility of related heterocyclic compounds in synthesizing novel structures with potential antioxidant activities. For instance, Salem et al. (2015) demonstrated the synthesis of new fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, exploring their antioxidant activities. The study underscores the significance of such compounds in medicinal chemistry, particularly in developing therapeutic agents with antioxidant properties (Salem, Farhat, Omar Errayes, & Madkour, 2015).

Novel Syntheses of Pyridine and Fused Pyridine Derivatives

Al-Issa's work (2012) on the synthesis of new series of pyridine and fused pyridine derivatives, through reactions involving compounds similar in complexity to the query compound, contributes to our understanding of the versatile synthetic routes available for creating complex heterocyclic structures. This research opens avenues for the discovery of new molecules with potential pharmacological applications (Al-Issa, 2012).

"Water-Mediated" Hydroamination and Aminooxygenation

Mohan et al. (2013) presented a novel aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of catalysts, showcasing an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines. This study highlights the potential for green chemistry in the synthesis of complex heterocyclic compounds, aligning with the structural themes of the query compound (Mohan, Nageswara Rao, & Adimurthy, 2013).

Synthesis of Pyridone Analogues

Richards and Hofmann (1978) explored the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, starting from mimosine and mimosinamine. Their work contributes to the chemical repertoire by offering new synthetic pathways for the construction of complex heterocyclic systems, demonstrating the diverse applicability of heterocyclic chemistry in synthesizing analogues of biologically significant compounds (Richards & Hofmann, 1978).

Development of Angular Polycyclic Azaarenes

Pratap and Ram (2007) described an efficient synthesis leading to functionalized angular polycyclic azaarenes. Their methodology, involving base-catalyzed ring transformation, showcases the synthetic versatility in accessing complex polycyclic structures, which are of significant interest in the development of new therapeutic agents (Pratap & Ram, 2007).

Mecanismo De Acción

Target of Action

The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential

Action Environment

Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.

Propiedades

IUPAC Name |

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBKNSQOMYWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2382473.png)

![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)